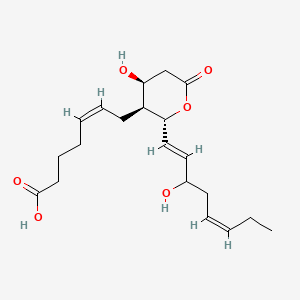

11-Dehydrothromboxane B3

Description

Structure

3D Structure

Properties

CAS No. |

129228-55-3 |

|---|---|

Molecular Formula |

C20H30O6 |

Molecular Weight |

366.4 g/mol |

IUPAC Name |

(Z)-7-[(2R,3S,4S)-4-hydroxy-2-[(1E,5Z)-3-hydroxyocta-1,5-dienyl]-6-oxooxan-3-yl]hept-5-enoic acid |

InChI |

InChI=1S/C20H30O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h3-4,6-7,12-13,15-18,21-22H,2,5,8-11,14H2,1H3,(H,23,24)/b6-3-,7-4-,13-12+/t15?,16-,17-,18+/m0/s1 |

InChI Key |

OAHMLWQISGEXBB-RLPQVOTCSA-N |

Isomeric SMILES |

CC/C=C\CC(/C=C/[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=C\CCCC(=O)O)O |

Canonical SMILES |

CCC=CCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O |

Origin of Product |

United States |

Biosynthesis and Endogenous Formation of 11 Dehydrothromboxane B3

Precursor Substrates in Thromboxane (B8750289) Production: Emphasis on Eicosapentaenoic Acid (EPA) and Arachidonic Acid

The biosynthesis of thromboxanes in the body originates from 20-carbon polyunsaturated fatty acids (PUFAs). hmdb.caebi.ac.uk The specific type of thromboxane produced is determined by the precursor substrate available. The two primary precursors are eicosapentaenoic acid (EPA; an omega-3 fatty acid) and arachidonic acid (AA; an omega-6 fatty acid). ebi.ac.uk

Eicosapentaenoic acid is the direct precursor for the synthesis of 3-series prostanoids, including Thromboxane A3 (TXA3) and its metabolites. hmdb.cavulcanchem.com Dietary intake of omega-3 fatty acids, commonly found in fish oil, increases the availability of EPA within cell membranes, particularly in platelets. ebi.ac.ukvulcanchem.com This makes EPA available for conversion into TXA3 upon cellular activation. vulcanchem.com

Arachidonic acid, conversely, serves as the substrate for the production of 2-series prostanoids, such as Thromboxane A2 (TXA2). vulcanchem.comwjgnet.com In most mammalian cells, AA is the more abundant of the two fatty acids, leading to a higher basal production of 2-series thromboxanes. However, EPA competes with AA for the same metabolic enzymes. vulcanchem.com Consequently, an increase in dietary EPA can lead to a competitive inhibition of AA metabolism, resulting in reduced production of TXA2 and a concurrent increase in the synthesis of TXA3. vulcanchem.com

Enzymatic Conversion Pathways from Thromboxane A3 (TXA3) and Thromboxane B3 (TXB3)

The formation of 11-dehydrothromboxane B3 is a multi-step metabolic process involving several key enzymes and intermediates. The pathway begins with the conversion of EPA and proceeds through the unstable TXA3 to its more stable hydrolyzed form, TXB3, which is then further metabolized.

Role of Thromboxane Synthase and Cyclooxygenase Enzymes

The initial step in the biosynthesis of 3-series thromboxanes is the enzymatic conversion of eicosapentaenoic acid. vulcanchem.com This process is catalyzed by cyclooxygenase (COX) enzymes, primarily COX-1 in platelets. hmdb.cawjgnet.com

Cyclooxygenase (COX) Action : EPA is converted by COX into the unstable endoperoxide intermediate, Prostaglandin (B15479496) H3 (PGH3). vulcanchem.com

Thromboxane Synthase Action : PGH3 is then rapidly metabolized by the enzyme thromboxane synthase to form Thromboxane A3 (TXA3). vulcanchem.commedchemexpress.com

TXA3 is a biologically active but highly unstable molecule in aqueous environments, with a very short half-life. vulcanchem.com It undergoes rapid, non-enzymatic hydrolysis to form its more stable, but biologically less active, metabolite, Thromboxane B3 (TXB3). hmdb.cavulcanchem.comcaymanchem.com The measurement of TXB3 and its downstream metabolites, therefore, serves as a reliable indicator of in vivo TXA3 production. vulcanchem.com

Dehydrogenation and Subsequent Metabolic Steps Leading to this compound

Thromboxane B3 undergoes further enzymatic metabolism in the body. One of the principal metabolic pathways involves the dehydrogenation of the hydroxyl group at the C-11 position.

Dehydrogenation : TXB3 is converted to this compound through the action of a dehydrogenase enzyme. The enzyme responsible for the analogous conversion of Thromboxane B2 (TXB2) to 11-dehydro-TXB2 has been identified as an 11-hydroxythromboxane B2 dehydrogenase, which exhibits properties of a cytosolic aldehyde dehydrogenase. nih.govreactome.org This reaction involves the oxidation of the 11-hydroxyl group to a keto group, forming the stable metabolite this compound.

Further Metabolism : this compound can be further metabolized before excretion. One such pathway is beta-oxidation, which shortens the carboxylic acid side chain. This process leads to the formation of metabolites like 2,3-dinor-11-dehydro-TXB3, which has also been identified in human urine. nih.gov

In Vivo Production Sites and Secretory Pathways of this compound

The synthesis and metabolism of this compound occur across different tissues and compartments within the body. The initial production of its precursor, TXA3, primarily takes place in activated platelets. vulcanchem.commedchemexpress.com

Following its formation, the unstable TXA3 is quickly hydrolyzed to the more stable TXB3. vulcanchem.com This conversion happens locally at the site of synthesis. TXB3 then enters circulation and is transported to sites of further metabolism, primarily the liver. wjgnet.comresearchgate.net In the liver, enzymes such as 11-hydroxyacyl-CoA dehydrogenase catalyze the conversion of TXB3 to this compound. wjgnet.com

Ultimately, this compound and its other metabolic products, such as 2,3-dinor-11-dehydro-TXB3, are stable end-products that are released into the bloodstream and subsequently excreted from the body via the kidneys. nih.gov The presence of this compound in urine is a key indicator of the endogenous production of TXA3, particularly following dietary supplementation with EPA. nih.govmedchemexpress.com

Interactive Data Tables

Key Enzymes in this compound Biosynthesis

| Enzyme | Substrate | Product | Role in Pathway |

| Cyclooxygenase (COX) | Eicosapentaenoic Acid (EPA) | Prostaglandin H3 (PGH3) | Initiates the conversion of EPA into the thromboxane pathway. vulcanchem.com |

| Thromboxane Synthase | Prostaglandin H3 (PGH3) | Thromboxane A3 (TXA3) | Converts the endoperoxide intermediate into thromboxane. vulcanchem.com |

| 11-hydroxyacyl-CoA dehydrogenase | Thromboxane B3 (TXB3) | This compound | Catalyzes the key dehydrogenation step to form the stable metabolite. nih.gov |

Biological and Mechanistic Roles of 11 Dehydrothromboxane B3

11-Dehydrothromboxane B3 as an Endogenous Biomarker for Thromboxane (B8750289) Pathway Activity

This compound (11-dehydro-TXB3) is a stable metabolite of thromboxane A3 (TXA3). Its presence in urine, particularly after dietary supplementation with eicosapentaenoic acid (EPA), reflects the in vivo biosynthesis of TXA3. This makes 11-dehydro-TXB3 a valuable non-invasive biomarker for assessing the activity of the thromboxane pathway.

The measurement of urinary metabolites of thromboxanes provides a reliable method for assessing their biosynthesis in the body. While much of the research has focused on 11-dehydrothromboxane B2 (11-dehydro-TXB2) as a metabolite of thromboxane A2 (TXA2), the principles extend to 11-dehydro-TXB3 and TXA3. frontiersin.orgrupahealth.com TXA2 is a potent mediator of platelet aggregation and vasoconstriction, and its levels are indicative of platelet activation. frontiersin.orgrupahealth.com Similarly, 11-dehydro-TXB3 serves as a marker for TXA3 activity. The enzymatic degradation of TXA2 to its urinary metabolites, including the 11-dehydro form, provides a quantitative index of its in vivo production. frontiersin.org This is particularly important as direct measurement of the biologically active but highly unstable TXA2 in circulation is challenging. frontiersin.orgnih.gov The measurement of stable metabolites like 11-dehydro-TXB2 and, by extension, 11-dehydro-TXB3, overcomes the issue of ex vivo platelet activation that can confound direct plasma measurements of thromboxanes. nih.gov

The table below summarizes the key thromboxanes and their metabolites used in assessing pathway activity.

| Parent Compound | Stable Metabolite | Significance |

| Thromboxane A2 (TXA2) | 11-Dehydrothromboxane B2 (11-dehydro-TXB2) | Index of in vivo TXA2 biosynthesis and platelet activation. frontiersin.orgrupahealth.com |

| Thromboxane A3 (TXA3) | This compound (11-dehydro-TXB3) | Index of in vivo TXA3 biosynthesis, particularly after EPA intake. medchemexpress.com |

In experimental models, the urinary levels of 11-dehydro thromboxane metabolites serve as a quantitative index of thromboxane biosynthesis. core.ac.uk For instance, studies have shown that exogenously infused TXA2 is metabolized to 2,3-dinor-TXB2 and 11-dehydro-TXB2, and the measurement of these urinary metabolites provides a quantitative measure of in vivo TXA2 production. frontiersin.org This principle is applied in various research settings, from animal models to human studies, to understand the role of the thromboxane pathway in health and disease. core.ac.ukresearchgate.net The development of sensitive assays, such as gas chromatography/negative-ion chemical ionization mass spectrometry, has enabled the accurate quantification of these metabolites. nih.gov

Assessment of In Vivo Thromboxane A3 and A2 Biosynthesis

Interactions with Cellular Receptors and Signaling Cascades

While research has more extensively characterized the interactions of 11-dehydro-TXB2, the structural similarity suggests that 11-dehydro-TXB3 may have comparable biological activities, particularly in the context of inflammatory responses.

Studies have demonstrated that 11-dehydro-TXB2 is a full agonist of the Chemoattractant Receptor-Homologous molecule expressed on TH2 cells (CRTH2). nih.govwikipedia.org CRTH2, also known as DP2, is a G protein-coupled receptor expressed on various immune cells, including eosinophils, basophils, and T-helper 2 (Th2) lymphocytes. nih.govnih.gov The activation of CRTH2 by its principal ligand, prostaglandin (B15479496) D2 (PGD2), is associated with allergic inflammation. nih.govnih.gov The finding that 11-dehydro-TXB2 also activates this receptor suggests a potential pro-inflammatory role for this thromboxane metabolite. nih.gov Given the structural similarities, it is plausible that 11-dehydro-TXB3 could also interact with CRTH2, though direct evidence is less documented.

The table below outlines the key molecules and their receptor interactions discussed.

| Ligand | Receptor | Cell Types |

| Prostaglandin D2 (PGD2) | CRTH2 (DP2) | Eosinophils, Basophils, Th2 Lymphocytes. nih.govnih.gov |

| 11-Dehydrothromboxane B2 (11-dehydro-TXB2) | CRTH2 (DP2) | Eosinophils, Basophils. nih.gov |

The activation of CRTH2 by 11-dehydro-TXB2 triggers downstream cellular responses in eosinophils and basophils. nih.gov These responses include changes in cell shape and chemotaxis, which are characteristic features of cell activation. nih.gov Specifically, 11-dehydro-TXB2 has been shown to induce eosinophil chemotaxis. nih.gov The signaling pathway involves the mobilization of intracellular calcium, and this response can be desensitized by prior stimulation with PGD2, further supporting the shared receptor pathway. nih.gov The response to 11-dehydro-TXB2 in these cells is inhibited by a CRTH2 receptor antagonist. nih.gov These findings indicate that this thromboxane metabolite can actively participate in inflammatory processes by recruiting and activating key immune cells.

Agonistic Properties at Chemoattractant Receptor-Homologous Molecule Expressed on TH2 Cells (CRTH2)

Involvement in Physiological Processes: Preclinical and Mechanistic Insights

The biological activities of 11-dehydrothromboxane metabolites suggest their involvement in various physiological and pathophysiological processes, primarily related to inflammation and hemostasis. Preclinical and mechanistic studies have begun to elucidate these roles.

The agonistic action of 11-dehydro-TXB2 at the CRTH2 receptor points to its involvement in allergic inflammatory responses. nih.govjst.go.jp By activating eosinophils and basophils, it can contribute to the inflammatory cascade seen in conditions like asthma. nih.govnih.gov While thromboxane A2 is well-known for its potent vasoconstrictive and platelet-aggregating properties, its stable metabolite, 11-dehydro-TXB2, appears to have distinct effects on inflammatory cells without directly causing platelet aggregation. nih.govresearchgate.net This suggests a diversification of function among the metabolites of the thromboxane pathway. The production of 11-dehydro-TXB3 following EPA consumption highlights a potential modulatory role for omega-3 fatty acid-derived eicosanoids in these processes.

Role in Platelet Activation Mechanisms (preclinical studies)

The presence of 11-dehydro-TXB3 is indicative of the formation of its precursor, TXA3, which plays a distinct role in platelet activation compared to its omega-6 counterpart, TXA2. Preclinical studies have established that TXA3 is a very weak agonist for platelet aggregation. nih.gov The metabolic pathway leading to 11-dehydro-TXB3 begins when dietary EPA is incorporated into platelet membrane phospholipids, partially displacing arachidonic acid. researchgate.net Upon platelet stimulation, EPA is released and converted by cyclooxygenase and thromboxane synthase into TXA3.

Research has shown that this process has two main consequences for platelet function. Firstly, EPA acts as a poor substrate for the COX enzyme and competitively inhibits the conversion of arachidonic acid to the potent pro-aggregatory agent TXA2. researchgate.net Secondly, the TXA3 that is formed is itself described as non-aggregatory or having only slight pro-aggregatory activity. nih.govresearchgate.net A study involving ex vivo stimulation of platelet-rich plasma from subjects who had ingested EPA-rich cod liver oil demonstrated the formation of TXA3 (measured as its hydrolysis product, thromboxane B3). nih.gov This was accompanied by a reduction in platelet aggregation induced by collagen and a decrease in the formation of TXA2. nih.gov Therefore, the detection of 11-dehydro-TXB3 reflects a biochemical environment that is less conducive to thrombosis, characterized by both the reduced synthesis of TXA2 and the production of the functionally weaker TXA3. nih.gov

Table 1: Comparative Effects of Thromboxane A2 and Thromboxane A3 on Platelets

| Feature | Thromboxane A2 (from Arachidonic Acid) | Thromboxane A3 (from Eicosapentaenoic Acid) |

|---|---|---|

| Precursor Fatty Acid | Omega-6 | Omega-3 |

| Platelet Aggregation | Potent Inducer wikipedia.orgnih.gov | Weak Inducer / Inactive wikipedia.orgnih.gov |

| Mechanism | Stimulates activation of new platelets, increases expression of glycoprotein (B1211001) complex GP IIb/IIIa. wikipedia.org | Competitively inhibits TXA2 formation; acts as a weak agonist at the thromboxane receptor. nih.govresearchgate.net |

| Associated Metabolite | 11-Dehydrothromboxane B2 | this compound |

Influence on Vascular Reactivity and Hemostatic Balance (preclinical studies)

The metabolic shift towards the production of TXA3 from EPA, marked by the appearance of 11-dehydro-TXB3, favorably alters this balance. Preclinical evidence indicates that the increased availability of omega-3 fatty acids leads to the generation of TXA3, which has weaker vasoconstrictory capacity than the TXA2 derived from arachidonic acid. uea.ac.uk This shift results in a net effect of reduced vasoconstriction and a lower propensity for clot formation. wikipedia.org The presence of 11-dehydro-TXB3 thus signifies a state of reduced vascular tone and a hemostatic profile that is less thrombotic.

Table 2: Preclinical Findings on Vascular and Hemostatic Effects

| Study Focus | Key Finding | Implication for 11-dehydro-TXB3 |

|---|---|---|

| Comparative Vasoconstriction | Thromboxane A3 is a significantly weaker vasoconstrictor than Thromboxane A2. wikipedia.org | Indicates a physiological state with reduced vasoconstrictive pressure. |

| Hemostatic Balance | Metabolism of omega-3 fatty acids shifts the balance away from pro-aggregatory TXA2 toward less active TXA3 and anti-aggregatory PGI3. wikipedia.org | Serves as a biomarker for a less thrombotic and more vasodilatory state. |

| Endothelial Function | Omega-3 derived metabolites are associated with improved endothelial function and vasodilation. uea.ac.ukchula.ac.th | Reflects a metabolic profile conducive to vascular health. |

Contributions to Inflammatory Response Modulation (preclinical studies)

The detection of 11-dehydro-TXB3 indicates a systemic metabolic environment that modulates inflammatory responses. Eicosanoids derived from omega-6 fatty acids, such as TXA2, are generally considered pro-inflammatory. researchgate.netmdpi.com In contrast, metabolites derived from omega-3 fatty acids, including TXA3, typically exhibit less inflammatory or even anti-inflammatory properties. researchgate.netchula.ac.th

Preclinical studies support the concept that a higher intake of EPA leads to its incorporation into inflammatory cell membranes. researchgate.net This results in competition with arachidonic acid, leading to a decreased production of potent pro-inflammatory mediators derived from the arachidonic acid cascade. researchgate.net The eicosanoids produced from EPA, including TXA3, are functionally different and generally less inflammatory. mdpi.com For example, the precursor to 11-dehydro-TXB3, thromboxane B3, has been noted to have anti-inflammatory properties. Therefore, the presence of 11-dehydro-TXB3 serves as a biomarker for a metabolic shift towards the production of mediators that are less inflammatory, contributing to the modulation and resolution of inflammation. chula.ac.th This shift is a key component of the health benefits associated with omega-3 fatty acid consumption.

Pathophysiological Research and Associations with 11 Dehydrothromboxane B3

Mechanistic Contributions to Cardiovascular Pathogenesis

The role of thromboxanes in cardiovascular disease is well-documented, primarily through studies of the TXA2 pathway. These metabolites are implicated in the development and progression of atherosclerosis and the acute events of atherothrombosis.

Research has strongly implicated the TXA2 pathway in the pathogenesis of atherosclerosis. nih.gov The stable metabolite 11-dh-TXB2 is utilized as a biomarker to assess platelet activation and the associated risk of atherogenesis and myocardial infarction. rupahealth.commedchemexpress.com Elevated levels of urinary 11-dh-TXB2 are associated with an increased risk of adverse cardiovascular outcomes and are considered a marker for the progression of atherosclerotic cardiovascular disease. researchgate.netnih.gov

Direct research on 11-dh-TXB3 in atherogenesis is less common. However, it is understood that its parent compound, TXA3, is a less potent platelet aggregator and vasoconstrictor compared to TXA2. cambridge.orgmdpi.com The synthesis of TXA3 occurs when EPA competes with AA for the cyclooxygenase (COX) enzyme. cambridge.orgmdpi.com This competition can shift the eicosanoid balance towards a less thrombotic state, which is a proposed mechanism for the cardiovascular benefits associated with EPA consumption. nih.govjst.go.jpmdpi.com Therefore, measuring 11-dh-TXB3 provides a direct indication of the activation of this potentially cardioprotective pathway.

Platelet hyperactivity is a key feature of several diseases, including diabetes mellitus and acute coronary syndromes, contributing significantly to thrombotic risk. imrpress.com Urinary 11-dh-TXB2 is a well-established, non-invasive marker of in vivo platelet activation. wikipedia.orgnih.gov Studies have shown that patients with diabetes have significantly higher baseline levels of urinary 11-dh-TXB2 compared to healthy controls, indicating underlying platelet hyperactivity. wjgnet.comresearchgate.net Similarly, elevated levels are found in patients with ischemic stroke and other atherothrombotic diseases. nih.govnih.gov

While direct studies linking 11-dh-TXB3 to platelet hyperactivity in specific disease states are sparse, its measurement is crucial for understanding the impact of EPA. Dietary EPA supplementation leads to its incorporation into platelet membranes, reducing the availability of AA for conversion into the pro-aggregatory TXA2 and increasing the production of the less potent TXA3. cambridge.orgmdpi.com Thus, higher levels of 11-dh-TXB3 reflect a metabolic shift that is generally considered to be anti-aggregatory and beneficial for cardiovascular health.

Role in Atherogenesis and Atherothrombosis Models

Investigations into Metabolic Syndrome and Related Dysregulations

Metabolic syndrome is a cluster of conditions that increases the risk of heart disease, stroke, and type 2 diabetes. It is often associated with a pro-inflammatory and prothrombotic state. Research indicates that platelet activity is heightened in individuals with metabolic syndrome. nih.gov

Studies focusing on the arachidonic acid pathway have found that urinary 11-dh-TXB2 levels are often elevated in men with metabolic syndrome, even in those who are aspirin-naive. nih.gov These elevated levels correlate with predictors such as hyperhomocysteinemia, inflammation (hs-CRP), and hypercholesterolemia. nih.gov In some cases, switching to a tobacco heating system from conventional cigarettes has been associated with favorable changes in biomarkers related to metabolic syndrome, including 11-dh-TXB2. oup.com

The role of 11-dh-TXB3 in metabolic syndrome is primarily viewed through the lens of dietary intervention with omega-3 fatty acids. Niacin (Vitamin B3), for example, is known to improve lipid profiles by reducing triglycerides and LDL cholesterol and may also reduce oxidative stress and inflammation associated with atherosclerosis. vinmec.com Given that EPA supplementation is a common strategy to improve cardiometabolic risk factors, measuring its metabolite, 11-dh-TXB3, serves as a biomarker for the efficacy of such interventions. lookchem.com

| Compound | Association with Metabolic Syndrome (MS) | Key Findings | Reference |

|---|---|---|---|

| 11-Dehydrothromboxane B2 | Elevated in males with MS | Levels correlate with hs-CRP, homocysteine, and cholesterol. Favorable changes observed after switching from cigarettes to tobacco heating systems. | nih.govoup.com |

| 11-Dehydrothromboxane B3 | Biomarker of EPA intake | EPA is used to manage cardiometabolic risk; 11-dh-TXB3 levels indicate EPA metabolism. | lookchem.com |

Role in Systemic Inflammatory Conditions: Mechanistic Studies

Systemic inflammation contributes to the pathogenesis of numerous chronic diseases, including cardiovascular disease. Thromboxanes are key lipid mediators in these inflammatory processes. The production of thromboxanes is not limited to platelets; inflammatory cells can also synthesize them via the COX-2 pathway, particularly in conditions characterized by low-grade inflammation. nih.govwjgnet.com

Urinary excretion of 11-dh-TXB2 reflects this systemic inflammatory state and platelet activation. rupahealth.comnih.gov For instance, in chronic obstructive pulmonary disease (COPD), a condition with a significant systemic inflammatory component, metabolic dysregulation has been noted, and some studies have explored the role of thromboxane (B8750289) metabolites. mdpi.com

Limited but specific research has pointed to a potential role for 11-dh-TXB3 in inflammatory responses triggered by environmental factors. One study noted a minor (1.6%) but detectable presence of 11-dh-TXB3 in the context of inflammatory responses to cigarette smoke extract. nottingham.ac.uk This suggests that, like its B2 analogue, 11-dh-TXB3 may be involved in or serve as a marker for inflammatory pathways, although its functional contribution is likely different due to the weaker biological activity of its parent compound, TXA3. cambridge.org

Environmental and Lifestyle Factor Interactions: Oxidative Stress and Pollution Exposure in Experimental Systems

Oxidative stress is a key mechanism through which environmental factors like air pollution can induce adverse health effects. It is closely linked with inflammation and platelet activation. wjgnet.com The free radical-mediated peroxidation of arachidonic acid can lead to the formation of isoprostanes, which are markers of oxidative stress, and can also enhance the enzymatic production of thromboxanes. imrpress.comwjgnet.comguidechem.com

Studies investigating the health effects of air pollution have used urinary 11-dh-TXB2 as a biomarker for platelet activation. duke.edu These studies aim to understand the pathophysiological mechanisms, including lipid peroxidation and platelet activation, by which pollutants like fine particulate matter (PM2.5) and ozone contribute to cardiovascular diseases. duke.eduworkshop-lipid.eu

While direct experimental data on 11-dh-TXB3 in the context of pollution is scarce, one study did report the first quantitative determination of 11-dh-TXB3 in human urine and noted that levels of other oxidative stress markers were significantly higher in smokers. researchgate.net Given that 11-dh-TXB3 reflects the metabolism of EPA—an omega-3 fatty acid with known anti-inflammatory properties—its measurement in experimental systems could provide valuable insights into how dietary factors might modulate the body's response to oxidative stress from environmental exposures.

| Pathophysiological Area | Key Findings Related to this compound & Analogues | Primary Compound Studied |

|---|---|---|

| Atherogenesis & Atherothrombosis | Elevated levels are associated with increased cardiovascular risk. rupahealth.comresearchgate.net | 11-Dehydrothromboxane B2 |

| Platelet Hyperactivity | A non-invasive marker for in vivo platelet activation, elevated in diabetes and stroke. nih.govwjgnet.com | 11-Dehydrothromboxane B2 |

| Metabolic Syndrome | Elevated levels are found in males with MS and correlate with other risk factors. nih.gov | 11-Dehydrothromboxane B2 |

| Systemic Inflammation | Detected in response to cigarette smoke extract; reflects systemic inflammatory states. nih.govnottingham.ac.uk | This compound / B2 |

| Oxidative Stress & Pollution | Used as a biomarker for platelet activation in response to air pollutants. duke.edu Quantitative determination in human urine achieved, with smokers showing higher oxidative stress. researchgate.net | 11-Dehydrothromboxane B2 / B3 |

Advanced Analytical Methodologies for 11 Dehydrothromboxane B3 Quantification in Research

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

LC-MS has become a cornerstone for the analysis of eicosanoids, including 11-dehydro-TXB3, due to its high specificity and the ability to analyze these nonvolatile molecules without the need for chemical derivatization. caymanchem.com This approach separates the compound from a complex mixture using liquid chromatography before it is ionized and detected by a mass spectrometer.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a highly sensitive and reliable method for quantifying 11-dehydro-TXB3. nih.gov This technique utilizes smaller particle sizes in the chromatography column, leading to higher resolution, improved sensitivity, and faster analysis times compared to standard HPLC. For the analysis of 11-dehydro-TXB3, electrospray ionization (ESI) in the negative ion mode is commonly employed, as the carboxylic acid functional group on the molecule readily forms a negative ion. caymanchem.comescholarship.org

In a typical UPLC-MS/MS workflow, Multiple Reaction Monitoring (MRM) is used to ensure specificity. This involves selecting the precursor ion of 11-dehydro-TXB3 and a specific product ion that is formed after fragmentation. One established MRM transition for 11-dehydro-TXB3 is the fragmentation of the precursor ion with a mass-to-charge ratio (m/z) of 367 to a product ion of m/z 161. This specific transition allows for highly selective quantification, with reported lower limits of quantification (LLOQ) as low as 25 pg/mL. The use of a stable isotope-labeled internal standard, such as deuterated 11-dehydro-TXB2, is critical to correct for any loss of analyte during sample preparation and to account for matrix effects. nih.govescholarship.org

A developed UPLC/MS/MS method for quantifying various polyunsaturated fatty acid (PUFA) metabolites, including 11-dehydrothromboxane B3, in human urine demonstrated excellent linearity, with a correlation coefficient greater than 0.99 for all analyzed compounds. nih.gov This highlights the robustness and accuracy of the technique for biomarker quantification. nih.gov

| Parameter | Value/Description | Source |

|---|---|---|

| Chromatography Column | BEH C18, 50 × 2.1 mm, 1.7 µm | |

| Mobile Phase A | Water/acetic acid (75:25) | |

| Mobile Phase B | Methanol/acetonitrile (60:40) | |

| Flow Rate | 0.45 mL/min | |

| Ionization Mode | Negative Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) | |

| MRM Transition | m/z 367 → 161 | |

| Lower Limit of Quantification (LLOQ) | 25 pg/mL |

High-Resolution Mass Spectrometry Approaches for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), often coupled with UPLC systems like Quadrupole Time-of-Flight (QTOF) mass spectrometers, provides highly accurate mass measurements. mdpi.com This capability is invaluable for the identification and structural confirmation of metabolites in untargeted metabolomics studies. mdpi.comresearchgate.net HRMS can determine the elemental composition of an unknown compound by measuring its exact mass with a high degree of accuracy, typically with an error of less than 5 ppm. mdpi.com

In the context of 11-dehydro-TXB3, HRMS can be used to confirm its presence in a biological sample by matching the experimentally measured accurate mass to the theoretical mass of the compound. mdpi.com For instance, in an untargeted metabolomics study of pathogen-infected rice, 11-dehydro-thromboxane B3 was identified as one of the induced metabolites using a UPLC-QTOF-MS system. mdpi.comresearchgate.net This approach improves the speed and efficiency of metabolite identification by providing specific fragment patterns alongside the accurate mass. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

GC-MS is a classic and powerful technique for the analysis of eicosanoids. nih.govmdpi.com For compounds like 11-dehydro-TXB3, which are not inherently volatile, chemical derivatization is a necessary step to increase their volatility and thermal stability for gas phase analysis. mdpi.comjfda-online.com

Selected-Ion Monitoring (SIM) and Negative-Ion Chemical Ionization (NICI)

GC-MS operating in Selected-Ion Monitoring (SIM) mode is a highly sensitive method for quantifying specific compounds. nih.govtdi-bi.com Instead of scanning a full range of masses, the mass spectrometer is set to detect only a few specific ions corresponding to the analyte of interest, which significantly enhances the signal-to-noise ratio. nih.gov

A well-established GC-SIM method for the microdetermination of 11-dehydro-TXB3 in human urine has been described. nih.gov After derivatization, the compound is monitored using specific ions, such as m/z 696.4511. nih.gov This method demonstrated good linearity over a range of 10 pg to 10 ng and was able to detect endogenous levels of 11-dehydro-TXB3 in human urine, which were found to be in the range of 1.29 to 7.64 pg/mg creatinine (B1669602). nih.gov The use of a stable isotope-labeled internal standard, such as [¹⁸O₂]this compound, is crucial for accurate quantification. nih.gov

Negative-Ion Chemical Ionization (NICI) is an ionization technique that is particularly sensitive for electrophilic compounds, such as the pentafluorobenzyl (PFB) derivatives of eicosanoids. mdpi.comnih.govresearchgate.net GC-MS methods using NICI can achieve detection limits in the femtomole range for various prostaglandins (B1171923) and thromboxanes. nih.gov This high sensitivity makes the combination of derivatization, GC separation, and NICI-MS detection a robust method for analyzing low-abundance eicosanoids. nih.gov

| Parameter | Value/Description | Source |

|---|---|---|

| Derivative | 1-methyl ester-11-n-propylamide-9,12,15-dimethylisopropylsilyl ether | nih.gov |

| Internal Standard | [¹⁸O₂]this compound | nih.gov |

| Monitored Ion (Analyte) | m/z 696.4511 | nih.gov |

| Monitored Ion (Internal Standard) | m/z 700.4597 | nih.gov |

| Linear Range | 10 pg to 10 ng/tube | nih.gov |

| Endogenous Levels Detected | 1.29 to 7.64 pg/mg creatinine in human urine | nih.gov |

Derivatization Strategies for Enhanced Sensitivity and Specificity

Derivatization is a critical sample preparation step for the GC-MS analysis of 11-dehydro-TXB3. mdpi.com The process involves chemically modifying the analyte to improve its chromatographic properties and detection sensitivity. jfda-online.com The primary goals are to block polar functional groups like carboxylic acids and hydroxyls, thereby increasing volatility and thermal stability. mdpi.comtcichemicals.com

Several derivatization strategies have been successfully applied to 11-dehydro-TXB3 and related compounds:

Esterification and Silylation: The carboxylic acid group is often converted to a methyl ester (ME), for example, by using diazomethane. The hydroxyl groups are then silylated using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers. The resulting ME-TMS derivative is then analyzed by GC-MS, with characteristic ions at m/z 524 and 406 being monitored.

Multi-step Derivatization: More complex derivatization can provide enhanced specificity. One such method involves converting the analyte to a 1-methyl ester-11-n-propylamide-9,12,15-dimethylisopropylsilyl (DMIPS) ether derivative. nih.govnih.gov This specific derivatization has been used for high-resolution SIM analysis and allows for clear chromatographic separation from its analogous compound, 11-dehydro-TXB2. nih.govnih.gov Due to the additional double bond in its structure, the 11-dehydro-TXB3 derivative typically elutes about 15 seconds later than the 11-dehydro-TXB2 derivative on the GC column. nih.gov

Immunoassay Platforms for Research Applications

Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and cost-effective alternative to mass spectrometry for the quantification of specific analytes. ibl-america.comequiba.com.mx These assays are based on the principle of competitive binding, where the analyte in a sample competes with a labeled form of the analyte for a limited number of antibody binding sites. ibl-america.comwindows.net

While highly convenient, a significant consideration for immunoassays is the specificity of the antibody and its potential for cross-reactivity with structurally related molecules. nih.govresearchgate.net For 11-dehydro-TXB3, specific immunoassays are not as common as those for its more abundant analogue, 11-dehydro-TXB2. However, research has shown that antibodies developed for 11-dehydro-TXB2 can exhibit cross-reactivity with 11-dehydro-TXB3. equiba.com.mx For example, one commercially available ELISA kit for 11-dehydro-TXB2 reports a cross-reactivity of 42.0% with 11-dehydro-TXB3. equiba.com.mx

This cross-reactivity can be both a challenge and an opportunity. While it can lead to an overestimation of the target analyte if not properly accounted for, it also suggests that some existing platforms may be adapted for 11-dehydro-TXB3 measurement, provided the cross-reactivity is well-characterized. researchgate.net Furthermore, immunoaffinity chromatography, using monoclonal antibodies that cross-react with 11-dehydro-TXB3, can be employed as a highly selective sample purification and enrichment step prior to analysis by mass spectrometry or radioimmunoassay. nih.govnih.gov This pre-purification step helps to remove interfering substances from the complex biological matrix, thereby improving the accuracy of the final quantification. nih.gov

Enzyme Immunoassays (EIA) and Radioimmunoassays (RIA)

Enzyme immunoassays and radioimmunoassays are methods based on the principle of competitive binding. In these assays, an antibody with specificity for the target analyte is used.

An EIA kit for the related compound 11-dehydro-thromboxane B2 operates on a competitive immunoassay principle where 11-dehydro-TXB2 in a sample competes with a fixed amount of enzyme-labeled 11-dehydro-TXB2 for a limited number of binding sites on a specific polyclonal antibody. ibl-america.com The amount of enzyme-linked tracer that binds to the antibody is inversely proportional to the concentration of the analyte in the sample. ibl-america.com After washing away unbound reagents, a substrate is added, and the resulting colorimetric change is measured, which allows for the calculation of the 11-dehydro-TXB2 concentration. ibl-america.com Similar principles are applied in kits developed for other thromboxane (B8750289) metabolites.

Radioimmunoassays (RIAs) function similarly but use a radiolabeled version of the analyte (e.g., labeled with tritium (B154650) or iodine-125) instead of an enzyme conjugate. While RIAs have been developed and validated for the major thromboxane B2 metabolite, 11-dehydro-TXB2, their application specifically for 11-dehydro-TXB3 is less commonly documented. nih.gov These assays can detect changes in plasma concentrations and urinary excretion of the target metabolite. nih.gov More recently, other immunoassay formats like the time-resolved fluorescence immunoassay (TRFIA) have been established for 11-dehydro-TXB2, offering high sensitivity. researchgate.net

Specificity Considerations and Cross-Reactivity Profiles in Research Assays

A critical aspect of any immunoassay is the specificity of the antibody, as cross-reactivity with structurally related compounds can lead to inaccurate measurements. nih.gov The structural similarity between different thromboxane metabolites necessitates careful validation of antibody cross-reactivity profiles.

Studies comparing different generations of immunoassays for 11-dehydro-TXB2 have highlighted the importance of specificity. For instance, a second-generation monoclonal antibody-based ELISA was found to have significant cross-reactivity with 11-dehydro-2,3-dinor-TXB2, another thromboxane metabolite. researchgate.netnih.govnih.gov This cross-reactivity resulted in higher measured concentrations compared to first-generation polyclonal antibody assays or mass spectrometry, reducing the accuracy and clinical utility of the assay. nih.govnih.gov

The cross-reactivity of an antibody intended for one metabolite with another can be a significant issue. For example, a monoclonal antibody developed against thromboxane B2 (TXB2) showed no detectable cross-reactivity with 11-dehydro-TXB2, but had a 39.7% cross-reactivity with thromboxane B3. nih.gov Conversely, a commercial immunoassay for TXB2 demonstrated a 1.6% cross-reactivity with 11-dehydro-TXB3. caymanchem.com This underscores that the choice of assay must be carefully considered based on the specific metabolites of interest and the potential for interference from others in the sample.

| Compound | Cross-Reactivity (%) |

|---|---|

| Thromboxane B2 | 100% |

| 11-dehydro Thromboxane B2 | 43% |

| 11-dehydro Thromboxane B3 | 1.6% |

| Prostaglandin (B15479496) D2 | 0.8% |

| Prostaglandin F2α | 0.1% |

| Leukotriene B4 | <0.01% |

| Prostaglandin E2 | <0.01% |

Method Validation and Quality Control in Biomarker Research

Rigorous method validation and consistent quality control are essential for ensuring that biomarker data is reliable, reproducible, and accurate. escholarship.orgebi.ac.uk This involves characterizing the performance of the analytical method and establishing standardized procedures for sample handling.

Linearity, Accuracy, Precision, and Limits of Detection

Method validation assesses several key performance parameters as defined by regulatory and scientific guidelines. europa.eu

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. europa.eu

Accuracy refers to the closeness of the measured value to the true value. europa.eu

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. europa.eu

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.eu

Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. europa.eu

For 11-dehydro-TXB3, different analytical techniques yield distinct performance characteristics. Gas chromatography-mass spectrometry (GC-MS) methods have demonstrated good linearity over a range of 10 pg to 10 ng. nih.gov More advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can achieve a lower limit of quantification (LLOQ) of 25 pg/mL. Another study using UHPLC-MS/MS reported an LLOQ between 0.2 and 1 ng/mL, depending on the biological matrix. mdpi.com The validation of these methods confirms that they are reliable, accurate, and precise for their intended use. ebi.ac.uk

| Method | Analyte | Linear Range | Limit of Quantification (LOQ) / Sensitivity | Reference |

|---|---|---|---|---|

| GC/SIM | 11-dehydro-TXB3 | 10 pg - 10 ng/tube | Not Specified | nih.gov |

| LC-MS/MS | 11-dehydro-TXB3 | Not Specified | 25 pg/mL (LLOQ) | |

| UHPLC-MS/MS | 11-dehydro-TXB3 | Not Specified | 0.2 - 1 ng/mL (LLOQ) | mdpi.com |

| TRFIA | 11-dehydro-TXB2 | 16.38 - 2000 pg/mL | 4.70 pg/mL (Sensitivity) | researchgate.net |

Sample Collection, Processing, and Storage Protocols for Stability

The stability of 11-dehydro-TXB3 in biological samples is critically dependent on proper handling procedures from collection to analysis.

Urine: For urinary analysis, samples are often acidified to a pH of approximately 3.5. ibl-america.com To concentrate the analyte and remove interfering substances, samples typically undergo an extraction process using solid-phase extraction (SPE) columns (e.g., C18) or immunoaffinity chromatography. ibl-america.comnih.gov The use of preservatives in urine collection containers is also recommended if samples cannot be processed immediately. haemochrom.de

Storage: For short-term storage (up to 72 hours), samples can be kept at 2-8°C. haemochrom.de For long-term storage, freezing at ≤ -20°C is standard, with -80°C being recommended for immunoassay samples, which are reported to be stable for approximately one to two months at this temperature. caymanchem.comhaemochrom.de Studies on the related metabolite, 11-dehydro-TXB2, have shown that it remains stable in urine stored at -40°C for over 10 years and is also stable through at least 10 freeze-thaw cycles. researchgate.netnih.gov

Processing for Immunoassays: It is important that samples intended for immunoassay are free of organic solvents. caymanchem.com Additionally, certain protease inhibitors like AEBSF and PMSF can interfere with assays that use an acetylcholinesterase (AChE) tracer and should be avoided. caymanchem.com

Isotope-Labeled Internal Standards for Absolute Quantification

Mass spectrometry (MS) based methods, such as GC-MS and LC-MS/MS, are the gold standard for the absolute quantification of small molecules like 11-dehydro-TXB3. The accuracy of these methods is significantly enhanced by the use of stable isotope-labeled internal standards (SIL-IS). cerilliant.comscispace.com

A SIL-IS is a version of the analyte molecule in which one or more atoms have been replaced by a heavier isotope (e.g., Deuterium (²H), Carbon-13 (¹³C), or Oxygen-18 (¹⁸O)). nih.govcerilliant.com Because the SIL-IS is chemically identical to the analyte, it co-elutes during chromatography and experiences similar effects from the sample matrix, which can otherwise suppress or enhance ionization and lead to inaccurate results. cerilliant.com By adding a known amount of the SIL-IS to the sample prior to processing, any variability or loss during extraction, derivatization, and injection can be corrected for by measuring the ratio of the endogenous analyte to the SIL-IS. scispace.com

In the analysis of 11-dehydro-TXB3, researchers have synthesized [¹⁸O₂]this compound to serve as an internal standard for quantification by GC/SIM. nih.gov In the same method, a deuterium-labeled standard for the related B2 metabolite, [²H₄]11-dehydro-TXB2, was also used to monitor the analysis. nih.gov The use of these standards is crucial for achieving the high accuracy and precision required in biomarker research. scispace.com Specialized software can be used to process the resulting data and calculate the ratios between the unlabeled analyte and the labeled internal standard. researchgate.net

Regulation and Modulators of 11 Dehydrothromboxane B3 Levels in Experimental Contexts

Dietary Modulations: Impact of Omega-3 Polyunsaturated Fatty Acid Supplementation (e.g., EPA)

The most direct modulator of 11-dehydrothromboxane B3 levels is dietary intake of eicosapentaenoic acid (EPA). lookchem.com When the availability of EPA increases through supplementation, it becomes a substrate for the cyclooxygenase (COX) enzyme, competing with the omega-6 fatty acid, arachidonic acid. This enzymatic action on EPA initiates the synthesis of thromboxane (B8750289) A3 (TXA3). lookchem.com TXA3 is highly unstable and is rapidly metabolized into more stable compounds, including thromboxane B3 (TXB3) and subsequently this compound, which is then excreted in the urine.

Consequently, the administration of EPA leads to a detectable increase in urinary this compound. medchemexpress.comnih.gov This relationship allows the measurement of urinary this compound to serve as a direct indicator of EPA's conversion into the thromboxane pathway. Research has established baseline and supplemented levels of this metabolite, highlighting its sensitivity to dietary changes.

| Condition | Analyte | Typical Urinary Concentration Range | Reference |

|---|---|---|---|

| Healthy Individuals (Baseline) | This compound | 1.29–7.64 pg/mg creatinine (B1669602) | |

| Following EPA Supplementation | This compound | Levels increase from baseline | lookchem.com |

Pharmacological Interventions: Mechanistic Effects on Thromboxane Pathway Activity (e.g., cyclooxygenase inhibitors)

Pharmacological agents that target the thromboxane synthesis pathway can significantly alter the production of this compound. The key enzymes in this pathway are the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which catalyze the conversion of fatty acid precursors into prostaglandin (B15479496) H3 (PGH3), the immediate precursor to TXA3. researchgate.net

| Inhibitor Class | Example | Mechanism | Expected Effect on this compound Synthesis |

|---|---|---|---|

| Non-selective COX Inhibitors | Ibuprofen, Naproxen | Reversibly inhibit both COX-1 and COX-2 | Inhibition |

| Preferential COX-1 Inhibitors | Aspirin (low-dose) | Irreversibly inhibits COX-1 | Strong Inhibition |

| Selective COX-2 Inhibitors | Celecoxib | Selectively inhibit COX-2, with minimal effect on platelet COX-1 | Little to no inhibition |

Influence of Physiological Stressors and Environmental Stimuli

Direct research detailing the specific influence of physiological stressors (such as acute illness, trauma, or psychological stress) and environmental stimuli (like pollutants) on this compound levels in humans is limited. However, inferences can be drawn from studies on its more abundant analogue, 11-dehydrothromboxane B2, which is a marker of platelet activation and inflammation derived from arachidonic acid.

Levels of 11-dehydrothromboxane B2 are known to be elevated in conditions of physiological stress, such as atherosclerotic cardiovascular disease and during inflammatory states. nih.gov For instance, urinary 11-dehydrothromboxane B2 levels have been shown to correlate with markers of vascular inflammation. nih.gov Furthermore, environmental factors like cigarette smoke exposure are associated with changes in biomarkers of platelet activation, including 11-dehydrothromboxane B2. oup.com Given that the synthesis of both 2-series and 3-series thromboxanes involves the COX pathway, which is upregulated during inflammation, it is plausible that conditions of significant physiological stress and inflammation could also modulate the levels of this compound, provided the EPA substrate is available. However, without direct experimental evidence, this remains an area requiring further investigation.

Endogenous Regulatory Mechanisms and Feedback Loops

The synthesis of this compound is subject to several layers of endogenous regulation, primarily at the level of its parent compound, TXA3. A primary regulatory point is the competition between omega-3 (EPA) and omega-6 (arachidonic acid, AA) fatty acids for the active site of the COX enzyme. The relative abundance of these fatty acids in cell membranes dictates the balance of thromboxanes produced. Higher incorporation of EPA shifts the balance towards the production of TXA3, which is a less potent platelet aggregator and vasoconstrictor compared to TXA2 (produced from AA). This competitive substrate availability is a fundamental endogenous mechanism for modulating the thromboxane profile.

Further regulation occurs at the enzymatic level. The kinetics of the terminal enzymes, thromboxane synthase and prostaglandin synthases, determine how the common precursor, prostaglandin H, is metabolized. Studies on the 2-series pathway have shown that thromboxane synthase becomes saturated at lower substrate concentrations than PGE synthase, indicating a complex regulation of eicosanoid output. researchgate.net

Feedback loops also play a role. The thromboxane A2 receptor (TP receptor) can, when activated, trigger downstream signaling that leads to the increased expression of COX-2. researchgate.net This creates a potential positive feedback loop where the presence of a thromboxane agonist can lead to the production of more prostanoids. While this compound itself is an inactive metabolite, its level reflects the activity of this highly regulated upstream pathway.

Preclinical Models and in Vitro Studies Involving 11 Dehydrothromboxane B3

Utilization in Animal Models for Mechanistic Disease Studies

The application of 11-dehydrothromboxane B3 in animal models is predominantly as a biomarker to assess the in vivo production of its parent compound, TXA3, particularly following dietary supplementation with EPA. Mechanistic studies focusing directly on the biological effects of 11-dehydro-TXB3 itself are not extensively documented in the available literature.

Research has focused on developing and applying analytical techniques, such as gas chromatography/mass spectrometry (GC/MS), to detect and quantify 11-dehydro-TXB3 in biological samples from animal studies. These methods allow for the clear separation and identification of 3-series prostanoids, like 11-dehydro-TXB3 derived from EPA, from the corresponding 2-series prostanoids derived from arachidonic acid. researchgate.net This analytical capability is crucial for studies investigating the metabolic effects of EPA administration in animals. researchgate.net For instance, the measurement of urinary 11-dehydro-TXB3 and its metabolites, such as 11-dehydro-2,3-dinor-thromboxane B3, confirms the endogenous formation of TXA3 after EPA intake.

While direct mechanistic studies on 11-dehydro-TXB3 are limited, its measurement in animal models provides valuable data for understanding how dietary interventions with omega-3 fatty acids influence the thromboxane (B8750289) pathway, which is implicated in cardiovascular diseases and inflammation.

Table 1: Use of this compound in Animal Model Contexts

| Model Context | Purpose of 11-Dehydro-TXB3 Measurement | Key Finding | Reference |

|---|---|---|---|

| Animal studies involving Eicosapentaenoic Acid (EPA) administration | To serve as a specific biomarker for the in vivo synthesis of Thromboxane A3 (TXA3). | Analytical methods (GC/MS) can effectively separate and quantify EPA-derived 11-dehydro-TXB3 from its arachidonic acid-derived analogue, confirming its utility in tracing the metabolic fate of EPA. | researchgate.net |

Cell Culture Systems for Investigating Cellular Synthesis and Responsiveness

The synthesis of this compound originates from EPA through a series of enzymatic reactions that can be studied in various cell culture systems. The primary cells involved in thromboxane synthesis are platelets and endothelial cells. The pathway begins when EPA is converted by cyclooxygenase (COX) enzymes into the intermediate prostaglandin (B15479496) H3 (PGH3). Subsequently, thromboxane synthase acts on PGH3 to form the unstable TXA3, which is then rapidly hydrolyzed to thromboxane B3 (TXB3). Finally, TXB3 is metabolized to the more stable 11-dehydro-TXB3.

While this pathway is well-established, specific studies detailing the quantitative synthesis of 11-dehydro-TXB3 in cultured cells or investigating cellular responses to its direct application are not widely available in the scientific literature. However, the methodologies for such investigations are well-established. For example, studies on related compounds utilize human aortic endothelial cells to investigate inflammatory responses. nih.gov Furthermore, analytical techniques are available to extract and measure eicosanoids from cell culture media, which would be applicable to future studies on 11-dehydro-TXB3. researchgate.net

Future research using cell culture models could elucidate the specific enzymes and regulatory mechanisms involved in 11-dehydro-TXB3 production and determine if it has any direct biological activity by monitoring cellular responses such as changes in intracellular calcium, gene expression, or protein activation.

Table 2: Investigational Framework for 11-Dehydro-TXB3 in Cell Culture

| Cell Type | Potential Area of Investigation | Relevant Methodologies | Reference |

|---|---|---|---|

| Platelets | Synthesis of 11-dehydro-TXB3 from EPA; responsiveness to 11-dehydro-TXB3 (e.g., aggregation). | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for metabolite quantification. | researchgate.net |

| Human Aortic Endothelial Cells (HAEC) | Regulation of synthesis; pro- or anti-inflammatory responses to 11-dehydro-TXB3. | Gene expression analysis; protein assays for inflammatory markers. | nih.gov |

Ex Vivo Organ Perfusion and Tissue Explant Models

Based on a review of the available scientific literature, there are no specific published studies that have utilized ex vivo organ perfusion or tissue explant models to investigate the synthesis, metabolism, or biological effects of this compound.

Ex vivo systems, which involve maintaining organs or tissues outside the body under physiological conditions, are powerful tools for pharmacological and metabolic research. researchgate.net In theory, models such as isolated perfused livers could be used to study the hepatic metabolism of TXB3 to 11-dehydro-TXB3, or isolated perfused hearts could be used to investigate its potential effects on cardiac function and vascular tone. However, research employing these advanced models has not yet been focused on this specific EPA-derived metabolite.

Future Directions and Emerging Research Avenues for 11 Dehydrothromboxane B3

Integration with Multi-Omics Approaches: Metabolomics and Lipidomics in Pathway Elucidation

The future of understanding the complete role of 11-dehydro-TXB3 lies in its integration into broader systems biology studies. Multi-omics approaches, which simultaneously analyze various biological molecules, offer a powerful lens to elucidate the complex pathways influenced by this metabolite.

Metabolomics and lipidomics , in particular, are poised to provide a more holistic view of the metabolic network in which 11-dehydro-TXB3 is embedded. shimadzu.com Advanced platforms, such as those combining liquid chromatography with mass spectrometry (LC-MS), can now simultaneously quantify a wide array of metabolites, including 11-dehydro-TXB3, from a single biological sample. shimadzu.combiorxiv.org This allows researchers to move beyond single-biomarker analysis and explore the intricate interplay between 11-dehydro-TXB3 and other metabolic pathways.

Future research will likely focus on applying these multi-omics strategies to:

Identify novel metabolic signatures: By correlating levels of 11-dehydro-TXB3 with comprehensive metabolic and lipidomic profiles, researchers can uncover new associations and potential downstream effects. For instance, such studies could reveal how shifts in 11-dehydro-TXB3 production, perhaps due to dietary EPA intake, impact global lipid metabolism or other signaling pathways.

Elucidate complex disease mechanisms: In diseases with inflammatory or thrombotic components, a multi-omics approach can help to pinpoint the specific metabolic perturbations associated with changes in 11-dehydro-TXB3 levels. This could lead to a more nuanced understanding of its role in the pathophysiology of cardiovascular disease, inflammatory disorders, and potentially other conditions.

Develop more robust biomarker panels: Integrating 11-dehydro-TXB3 with other relevant metabolites and lipids could lead to the development of more sensitive and specific biomarker panels for diagnosing and monitoring disease, as well as for assessing therapeutic responses.

Discovery of Novel Biological Functions and Receptor Interactions

Currently, 11-dehydro-TXB3 is primarily understood to exert its biological effects through interaction with thromboxane (B8750289) receptors. However, the full extent of its receptor interactions and downstream signaling pathways is not yet fully characterized. A key future research avenue will be to explore the potential for novel biological functions beyond its role as a stable metabolite.

Emerging research should aim to:

Characterize receptor binding affinities: Detailed studies are needed to determine the binding affinities of 11-dehydro-TXB3 for different thromboxane receptor subtypes and to investigate potential interactions with other, currently unknown, receptors.

Investigate downstream signaling cascades: Once receptor interactions are better understood, researchers can delve into the specific intracellular signaling pathways activated by 11-dehydro-TXB3. This could reveal unique cellular responses that differ from those elicited by its precursor, TXA3, or its arachidonic acid-derived counterpart, thromboxane A2.

Explore non-receptor-mediated functions: It is also conceivable that 11-dehydro-TXB3 may have biological activities that are independent of receptor binding, such as modulating enzyme activity or influencing membrane dynamics.

Investigation of Inter-Individual Variability in 11-Dehydrothromboxane B3 Production and Metabolism

The production and metabolism of eicosanoids are known to vary significantly among individuals due to a combination of genetic, lifestyle, and environmental factors. Understanding this variability is crucial for the clinical application of 11-dehydro-TXB3 as a biomarker.

Future research in this area will likely involve:

Genome-wide association studies (GWAS): These studies can identify genetic polymorphisms in enzymes involved in the eicosanoid pathway, such as cyclooxygenases and thromboxane synthase, that may influence an individual's capacity to produce 11-dehydro-TXB3.

Pharmacogenomic studies: Investigating how genetic variations affect the response to EPA supplementation in terms of 11-dehydro-TXB3 production can help to personalize dietary recommendations.

Influence of comorbidities and lifestyle factors: Studies have shown that factors like gender, age, and smoking can influence the levels of the related compound, 11-dehydrothromboxane B2. mdpi.comoup.com Similar investigations are needed for 11-dehydro-TXB3 to understand how conditions such as diabetes, obesity, and other inflammatory states affect its production and metabolism.

Development of Advanced Research Tools and Methodologies for Enhanced Analysis

The accurate and sensitive measurement of 11-dehydro-TXB3 is fundamental to advancing our understanding of its biological role. While established methods exist, there is always room for improvement and innovation.

Future developments in this area may include:

Highly sensitive mass spectrometry techniques: The continued evolution of techniques like gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) will enable the detection of even lower concentrations of 11-dehydro-TXB3 in various biological matrices.

Novel immunoassay platforms: The development of new monoclonal antibodies with high specificity for 11-dehydro-TXB3 could lead to more robust and accessible immunoassay kits, such as time-resolved fluoroimmunoassays (TRFIA), for routine clinical use. researchgate.net

Standardized analytical protocols: Establishing standardized protocols for sample collection, preparation, and analysis will be crucial for ensuring the comparability of data across different research laboratories and clinical settings.

Exploration of New Mechanistic Linkages to Disease Pathophysiology

While the association of 11-dehydro-TXB3 with cardiovascular risk is recognized, its potential role in the pathophysiology of other diseases remains largely unexplored. Future research should aim to broaden the scope of investigation to uncover new mechanistic links.

Potential areas of exploration include:

Inflammatory and autoimmune diseases: Given the established anti-inflammatory properties of EPA-derived lipid mediators, investigating the role of 11-dehydro-TXB3 in conditions such as rheumatoid arthritis, inflammatory bowel disease, and asthma is a logical next step.

Neurological and neurodegenerative disorders: The brain is rich in omega-3 fatty acids, and there is growing evidence for the involvement of lipid mediators in neuroinflammation and neuronal function. Exploring the presence and potential role of 11-dehydro-TXB3 in the central nervous system could open up new avenues of research.

Cancer biology: Eicosanoids are known to play a role in tumor growth, angiogenesis, and metastasis. Investigating whether 11-dehydro-TXB3 has any pro- or anti-tumorigenic effects could have implications for cancer prevention and therapy.

Respiratory diseases: A study on the related compound, 11-dehydrothromboxane B2, found associations with chronic obstructive pulmonary disease (COPD), suggesting that 11-dehydro-TXB3 could also be a relevant biomarker or mediator in lung diseases. mdpi.com

Q & A

Basic Research Questions

Q. How is 11-Dehydrothromboxane B3 (11-DH-TXB3) identified and quantified in biological samples?

- Methodological Answer : 11-DH-TXB3 is typically identified using gas chromatography/mass spectrometry (GC/MS) or enzyme-linked immunosorbent assays (ELISA). For instance, urinary 11-DH-TXB3 was first characterized via GC/MS with negative-ion chemical ionization, enabling detection at low pg/ml concentrations . ELISA kits (e.g., Cayman Chemical) use competitive inhibition with monoclonal antibodies, measuring absorbance at 405 nm after conjugating the metabolite to acetylcholinesterase . Researchers must standardize measurements to creatinine to account for urine dilution .

Q. What is the biological significance of 11-DH-TXB3 in eicosanoid metabolism?

- Methodological Answer : 11-DH-TXB3 is a stable enzymatic metabolite of thromboxane A3 (TXA3), formed via dehydrogenation in the liver. Unlike TXA3 (half-life: 30 seconds), 11-DH-TXB3 persists in circulation, making it a reliable biomarker for studying TXA3 activity in platelet aggregation and vascular homeostasis . Its urinary excretion correlates with in vivo thromboxane synthesis, as shown in studies on aspirin-treated cohorts .

Q. What are the solubility and stability considerations for handling 11-DH-TXB3 in vitro?

- Methodological Answer : 11-DH-TXB3 is sparingly soluble in aqueous buffers (e.g., 0.1 mg/ml in PBS pH 7.2). For in vitro studies, dissolve the compound in methyl acetate first, then dilute with the target buffer. Avoid storing aqueous solutions >24 hours due to degradation risks . Stability in biological matrices (e.g., plasma) requires immediate centrifugation post-collection and storage at -80°C to prevent ex vivo platelet activation artifacts .

Advanced Research Questions

Q. How can researchers address confounding factors like ex vivo platelet activation when measuring 11-DH-TXB3?

- Methodological Answer : Plasma TXB2 levels are highly susceptible to ex vivo platelet activation, but 11-DH-TXB3 is less affected due to its enzymatic derivation. To minimize artifacts:

- Use enzymatic inhibitors (e.g., indomethacin) during blood collection.

- Prefer enzymatic metabolites like 11-DH-TXB3 over unstable parent compounds for in vivo studies .

- Validate measurements with mass spectrometry to distinguish non-enzymatic degradation products .

Q. What contradictions exist between immunoassay and mass spectrometry data for 11-DH-TXB3 quantification?

- Methodological Answer : Immunoassays may cross-react with structurally similar metabolites (e.g., 11-DH-TXB2), leading to overestimations. Mass spectrometry (e.g., GC/MS with deuterated internal standards) offers higher specificity but requires specialized equipment. A 1993 study highlighted discrepancies in aspirin-treated cohorts, where ELISA values exceeded GC/MS results by 15–20%, emphasizing the need for method validation .

Q. How do genetic polymorphisms influence 11-DH-TXB3 levels and aspirin responsiveness?

- Methodological Answer : Variants in PEAR1 (e.g., rs12041331) modulate platelet aggregation pathways downstream of COX-1. In pharmacogenomic studies, pre- and post-aspirin 11-DH-TXB3 levels were analyzed using repeated-measures ANOVA, adjusting for age/sex. Although PEAR1 genotypes did not significantly alter 11-DH-TXB3 suppression (p=0.16), they impacted platelet aggregation dynamics, suggesting pathway-specific interactions .

Q. What experimental designs are optimal for studying 11-DH-TXB3 in disease models (e.g., cerebral infarction)?

- Methodological Answer : Case-control studies with longitudinal urine sampling (e.g., pre-/post-aspirin) are critical. For cerebral infarction, multivariate regression models adjust for covariates like smoking, hypertension, and diabetes. A 2023 study used logistic regression to show that elevated urinary 11-DH-TXB3 (>50 pg/mg creatinine) doubled infarction risk (OR: 2.1, p<0.01) .

Q. Can 11-DH-TXB3 be used to study non-mammalian models (e.g., zebrafish) for thromboxane-related pathologies?

- Methodological Answer : Yes. In zebrafish exposed to Lysinibacillus sphaericus, metabolomics (LC-MS/MS) revealed upregulated 11-DH-TXB3 alongside Lipoxin A4 and Prostaglandin G2, indicating conserved thromboxane pathways. These models require standardized protocols for metabolite extraction from low-volume samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.